Cas no 54786-86-6 (N-Nitroso-3-azabicyclo3.3.0octane)

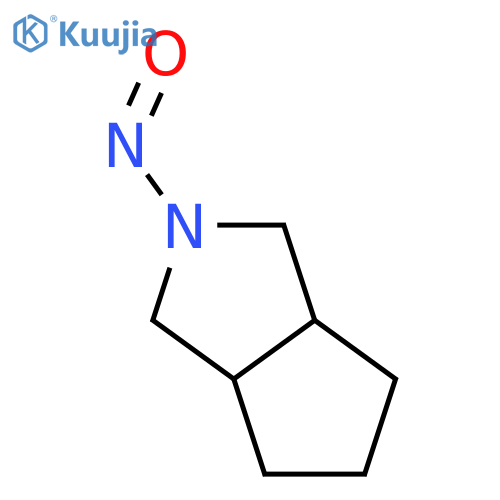

54786-86-6 structure

商品名:N-Nitroso-3-azabicyclo3.3.0octane

N-Nitroso-3-azabicyclo3.3.0octane 化学的及び物理的性質

名前と識別子

-

- octahydro-2-nitrosocyclopenta[c]pyrrole

- N-Nitroso-3-azabicyclo[3.3.0]octane

- N-Nitroso-3-azabicyc

- 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

- 2-Nitroso-octahydrocyclopenta[c]pyrrole

- Gliclazide Imp. B (EP): 2-Nitroso-octahydrocyclopenta- [c]pyrrole

- 54786-86-6

- EINECS 259-348-9

- 2-nitrosooctahydrocyclopenta[c]pyrrole

- Octahydro-2-nitrosocyclopenta(c)pyrrole

- DTXSID30970121

- FSCBDDOKZIRLCN-UHFFFAOYSA-N

- Gliclazide Impurity B

- SCHEMBL15971440

- 2-NITROSO-HEXAHYDRO-1H-CYCLOPENTA[C]PYRROLE

- DB-266587

- NS00058838

- 2-Nitroso-octahydrocyclopenta[c]pyrrole; Gliclazide Imp. B (EP); Cyclopenta[c]pyrrole, octahydro-2-nitroso- (9CI); 3-Nitroso-3-azabicyclo[3.3.0]octane; N-Nitroso-3-azabicyclo[3.3.0]octane; Gliclazide Impurity B

- A1-88879

- N-Nitroso-3-azabicyclo3.3.0octane

-

- インチ: InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2

- InChIKey: FSCBDDOKZIRLCN-UHFFFAOYSA-N

- ほほえんだ: C1CC2CN(CC2C1)N=O

計算された属性

- せいみつぶんしりょう: 140.09500

- どういたいしつりょう: 140.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 271.2±9.0 ºC (760 Torr),

- フラッシュポイント: 117.8±18.7 ºC,

- ようかいど: 微溶性(3.4 g/l)(25ºC)、

- PSA: 32.67000

- LogP: 1.33760

N-Nitroso-3-azabicyclo3.3.0octane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0326004 |

N-Nitroso-3-azabicyclo3.3.0octane |

54786-86-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| TRC | N524900-10mg |

N-Nitroso-3-azabicyclo[3.3.0]octane |

54786-86-6 | 10mg |

$201.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0326004 |

54786-86-6 | ¥1556.7 | 2023-01-14 | ||||

| TRC | N524900-100mg |

N-Nitroso-3-azabicyclo[3.3.0]octane |

54786-86-6 | 100mg |

$1568.00 | 2023-05-17 |

N-Nitroso-3-azabicyclo3.3.0octane 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

54786-86-6 (N-Nitroso-3-azabicyclo3.3.0octane) 関連製品

- 21187-98-4(Gliclazide)

- 643014-99-7(N-Nitroso-N,N-di-(7-methyloctyl)amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:54786-86-6)octahydro-2-nitrosocyclopenta[c]pyrrole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ